2-(6-Methyl-1H-indol-3-yl)ethanamine hydrochloride
Overview
Description
2-(6-Methyl-1H-indol-3-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their biological and pharmacological activities. This compound is particularly interesting due to its structural similarity to naturally occurring tryptamines, which are known to play crucial roles in biological systems.
Mechanism of Action
Target of Action
The primary target of 2-(6-Methyl-1H-indol-3-yl)ethanamine hydrochloride, also known as 6-methyltryptamine hydrochloride, is the serotonin receptor . This compound is closely related to the neurotransmitter serotonin (5-hydroxytryptamine), which partially explains its mechanism of action .
Mode of Action
6-methyltryptamine hydrochloride interacts with its targets by acting as a reuptake inhibitor and releasing agent of the main three monoamines; serotonin, norepinephrine, and dopamine . It also acts as a non-selective serotonin receptor agonist .
Biochemical Pathways
The compound affects the serotonergic pathways in the brain, leading to increased levels of serotonin, norepinephrine, and dopamine . The downstream effects of this include altered mood, cognition, and perception, which are characteristic of psychedelic substances.
Pharmacokinetics
It is known that the compound has amethyl substituent at the alpha carbon , making it a relatively poor substrate for monoamine oxidase A, thereby prolonging its half-life and allowing it to reach the brain and enter the central nervous system .
Result of Action
The molecular and cellular effects of 6-methyltryptamine hydrochloride’s action include increased levels of serotonin, norepinephrine, and dopamine in the brain, leading to altered mood, cognition, and perception . These effects are similar to those produced by other psychedelic substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-1H-indol-3-yl)ethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-methylindole.
Alkylation: The indole is alkylated using ethylamine under controlled conditions to form 2-(6-Methyl-1H-indol-3-yl)ethanamine.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 6-methylindole and ethylamine are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methyl-1H-indol-3-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert it to more reduced forms of indole derivatives.
Substitution: It can undergo substitution reactions, particularly at the indole nitrogen or the ethylamine side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or alkylating agents under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted indoles and their derivatives, which can have significant biological activities.
Scientific Research Applications
2-(6-Methyl-1H-indol-3-yl)ethanamine hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential role in neurotransmission and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Tryptamine: Structurally similar but lacks the methyl group at the 6-position.
5-Methoxytryptamine: Similar structure with a methoxy group at the 5-position.
N-Methyltryptamine: Similar structure with an additional methyl group on the nitrogen.
Uniqueness
2-(6-Methyl-1H-indol-3-yl)ethanamine hydrochloride is unique due to the presence of the methyl group at the 6-position, which can influence its biological activity and receptor binding properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(6-methyl-1H-indol-3-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c1-8-2-3-10-9(4-5-12)7-13-11(10)6-8;/h2-3,6-7,13H,4-5,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPUOKJJOBXAMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623962 | |
Record name | 2-(6-Methyl-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159730-12-8 | |
Record name | 2-(6-Methyl-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(6-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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